Notoginsenoside T1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

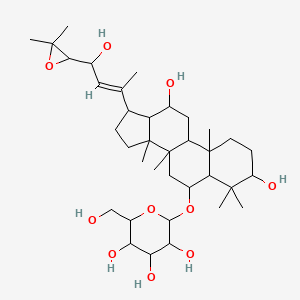

Notoginsenoside T1 is a triterpenoid saponin derived from the roots of Panax notoginseng, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and cardioprotective effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Notoginsenoside T1 can be synthesized through various methods, including microwave processing and biotransformation. Microwave processing involves the degradation of saponins from the stems and leaves of Panax notoginseng, resulting in the formation of this compound along with other transformation products . Another method involves the biotransformation of notoginsenoside R1 using a biocatalytic system of Cordyceps sinensis, which produces this compound as a major metabolic product .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification of the compound from Panax notoginseng using advanced extraction techniques such as ultrasonic extraction with aqueous methanol .

Análisis De Reacciones Químicas

Types of Reactions

Notoginsenoside T1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and purity of the products.

Major Products Formed

The major products formed from the reactions of this compound include various hydroxylated and glycosylated derivatives, which exhibit enhanced biological activities .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Notoginsenoside T1 exhibits a range of pharmacological effects that make it a candidate for therapeutic applications:

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways associated with inflammation. This property is particularly beneficial in conditions characterized by chronic inflammation.

- Cardioprotective Effects : Research indicates that this compound reduces myocardial ischemia/reperfusion injury, suggesting its potential in treating cardiovascular diseases. It acts through modulation of signaling pathways such as transforming growth factor-activated protein kinase 1 (TAK1), c-Jun N-terminal kinase (JNK), and p38, which are crucial in inflammatory and apoptotic processes.

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which help mitigate oxidative stress—a contributing factor in various diseases, including neurodegenerative disorders and cardiovascular diseases.

Cardiovascular Disease

This compound has been investigated for its efficacy in treating cardiovascular conditions. Clinical trials have demonstrated that it can improve outcomes in patients with coronary artery disease when combined with conventional therapies. For instance:

- A randomized controlled trial involving 60 patients showed a significant reduction in rehospitalization rates among those treated with Notoginsenoside compared to a placebo group .

Neuroprotection

The neuroprotective effects of this compound have been studied in models of ischemia-reperfusion injury. It has been shown to reduce neuronal apoptosis and promote cell survival through modulation of oxidative stress and inflammation .

Industrial Applications

This compound is also being explored for its potential use in functional foods and nutraceuticals due to its health-promoting properties. Its incorporation into dietary supplements could provide additional benefits related to cardiovascular health and overall wellness.

Table 1: Pharmacological Effects of this compound

Table 2: Clinical Trials Involving this compound

Mecanismo De Acción

Notoginsenoside T1 exerts its effects through various molecular targets and pathways. It modulates the activity of key signaling molecules such as transforming growth factor-activated protein kinase 1 (TAK1), c-Jun N-terminal kinase (JNK), and p38, which are involved in inflammatory and apoptotic processes . By inhibiting these pathways, this compound reduces inflammation and cell death, thereby providing protective effects in various disease models .

Comparación Con Compuestos Similares

Notoginsenoside T1 is structurally similar to other ginsenosides such as notoginsenoside R1, ginsenoside Rg3, and ginsenoside Rh2. it is unique in its specific molecular structure and pharmacological profile. Unlike other ginsenosides, this compound has been shown to have a higher potency in certain biological activities, such as cardioprotection and anti-inflammatory effects .

List of Similar Compounds

- Notoginsenoside R1

- Ginsenoside Rg3

- Ginsenoside Rh2

Actividad Biológica

Notoginsenoside T1, a saponin derived from the roots of Panax notoginseng, has garnered significant attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is structurally classified among ginsenosides, which are known for their beneficial health effects. Research indicates that this compound exhibits several biological activities, including cardioprotection , anti-inflammatory effects , and regenerative properties .

1. Cardioprotective Effects

This compound has been shown to protect cardiac cells from ischemia/reperfusion injury. In experimental models, it reduces myocardial damage and enhances cardiac function by modulating key signaling pathways. For instance, it influences the activity of transforming growth factor-activated protein kinase 1 (TAK1), c-Jun N-terminal kinase (JNK), and p38 MAPK, which are critical in inflammatory responses and apoptosis regulation.

2. Anti-Inflammatory Properties

The compound exhibits significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. Studies demonstrate that this compound can downregulate the expression of nuclear factor-κB (NF-κB) and other inflammatory markers, thereby reducing inflammation in various tissues.

3. Stem Cell Proliferation and Differentiation

Research highlights this compound's role in promoting the proliferation and differentiation of stem cells, making it a candidate for regenerative medicine applications. Its ability to enhance stem cell activity may facilitate tissue repair and recovery following injury.

The biological effects of this compound are mediated through multiple molecular pathways:

- PI3K/AKT Pathway : This pathway is crucial for cell survival and growth. This compound activates PI3K/AKT signaling, promoting cell proliferation while inhibiting apoptosis.

- MAPK Pathway : By modulating the MAPK pathway, this compound can influence cellular responses to stress and inflammation .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other ginsenosides such as Notoginsenoside R1 and Ginsenoside Rg3 but exhibits distinct pharmacological profiles. The following table summarizes key differences:

| Compound | Main Biological Activity | Potency | Structural Features |

|---|---|---|---|

| This compound | Cardioprotection, anti-inflammatory | High | Unique sugar moieties |

| Notoginsenoside R1 | Neuroprotection, anti-diabetic | Moderate | Different sugar configuration |

| Ginsenoside Rg3 | Anti-cancer | Variable | Similar backbone structure |

Case Study 1: Cardioprotection in Animal Models

A study conducted on rats demonstrated that administration of this compound significantly reduced myocardial infarction size compared to control groups. The mechanism involved the upregulation of antioxidant enzymes and downregulation of apoptotic markers .

Case Study 2: Stem Cell Differentiation

In vitro studies indicated that this compound enhanced the differentiation of mesenchymal stem cells into cardiomyocytes. This effect was attributed to its activation of the PI3K/AKT pathway, showcasing its potential in cardiac tissue engineering .

Future Directions

Future research on this compound could focus on:

- Clinical Trials : Evaluating its efficacy in human subjects for cardiovascular diseases.

- Mechanistic Studies : Further elucidating its molecular targets to optimize therapeutic applications.

- Formulation Development : Exploring novel delivery systems to enhance bioavailability and therapeutic outcomes.

Propiedades

Número CAS |

343962-53-8 |

|---|---|

Fórmula molecular |

C36H60O10 |

Peso molecular |

652.9 g/mol |

Nombre IUPAC |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(E)-4-(3,3-dimethyloxiran-2-yl)-4-hydroxybut-2-en-2-yl]-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C36H60O10/c1-17(13-20(39)30-33(4,5)46-30)18-9-12-35(7)25(18)19(38)14-23-34(6)11-10-24(40)32(2,3)29(34)21(15-36(23,35)8)44-31-28(43)27(42)26(41)22(16-37)45-31/h13,18-31,37-43H,9-12,14-16H2,1-8H3/b17-13+/t18-,19-,20?,21+,22-,23-,24+,25+,26-,27+,28-,29+,30?,31-,34-,35-,36-/m1/s1 |

Clave InChI |

OUICDHFBMJCDTL-YECPWMCXSA-N |

SMILES |

CC(=CC(C1C(O1)(C)C)O)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C |

SMILES isomérico |

C/C(=C\C(C1C(O1)(C)C)O)/[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C |

SMILES canónico |

CC(=CC(C1C(O1)(C)C)O)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.